molecular formula C11H9ClN2O B8369211 2-Chloro-3-(pyridin-4-ylmethoxy)pyridine

2-Chloro-3-(pyridin-4-ylmethoxy)pyridine

Cat. No.: B8369211
M. Wt: 220.65 g/mol
InChI Key: IMXDCXIRGSRVPN-UHFFFAOYSA-N
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Description

2-Chloro-3-(pyridin-4-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-3-(pyridin-4-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2

InChI Key

IMXDCXIRGSRVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3-pyridinol (500 mg, 3.86 mmol) was dissolved in 20 mL of tetrahydrofuran along with 4-pyridyl methanol (465 mg, 4.26 mmol) and triphenylphosphine (1.15 g, 4.38 mmol). To this solution was added diisopropylazodicarboxylate (840 μL, 4.27 mmol). The reaction was stirred at room temperature overnight under a nitrogen atmosphere. The solvent was removed under vacuum and the residue was dissolved in 50 mL of ethyl acetate. The reaction mixture was washed 4 times with 25 mL portions of water. Then, the product was extracted by washing 3 times with 25 mL portions of 0.5 M HCl. The acidic washes were neutralized with 1.0 M NaOH and the product was extracted back into ethyl acetate with 3 washes of 25 mL. The combined organic fractions were dried with magnesium sulfate and concentrated under vacuum to give 620 mg of 2-chloro-3-(pyridin-4-ylmethoxy)pyridine as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
840 μL
Type
reactant
Reaction Step Two

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